ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate
Description
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is an organic compound with the molecular formula C12H15N3O4. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine.
Properties
IUPAC Name |
ethyl (2E)-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMQMGLYROKWGF-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Methyl-4-Nitrophenylhydrazine
The hydrazine precursor, 2-methyl-4-nitrophenylhydrazine, is synthesized via diazotization of 2-methyl-4-nitroaniline. In a typical procedure, 2-methyl-4-nitroaniline is dissolved in hydrochloric acid and cooled to 0–5°C. Sodium nitrite is added dropwise to generate the diazonium salt, which is subsequently treated with hydrazine hydrate to yield the phenylhydrazine derivative.
Condensation with Ethyl Pyruvate
The hydrazone linkage is formed by reacting 2-methyl-4-nitrophenylhydrazine with ethyl pyruvate. In ethanol, the hydrazine attacks the carbonyl group of ethyl pyruvate, leading to dehydration and the formation of the hydrazone. The reaction is catalyzed by acidic conditions (e.g., HCl) or base (e.g., triethylamine), depending on the desired stereochemistry.
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Dissolve 2-methyl-4-nitrophenylhydrazine (10 mmol) in ethanol (50 mL).
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Add ethyl pyruvate (10 mmol) and 1–2 drops of concentrated HCl.
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Reflux at 80°C for 6–12 hours.
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Cool to room temperature; collect precipitated crystals via filtration.
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Wash with cold ethanol and dry under vacuum.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate reflux. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Optimal temperatures range from 70–80°C, balancing reaction kinetics and byproduct formation.
Catalytic Systems
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Acidic Catalysis (HCl): Accelerates imine formation but risks hydrolysis of the ester group.
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Basic Catalysis (Triethylamine): Favors enolate formation, enhancing nucleophilicity of the hydrazine.
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Uncatalyzed Reactions: Proceed slowly (24–48 hours) but avoid side reactions.
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol or dimethylformamide (DMF) to remove unreacted starting materials. Single crystals suitable for X-ray diffraction are obtained via slow evaporation.
Spectroscopic Validation
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1H NMR (CDCl3): δ 1.35 (t, 3H, CH2CH3), 2.52 (s, 3H, Ar–CH3), 4.30 (q, 2H, OCH2), 7.45–8.25 (m, 3H, Ar–H).
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic (HCl) | HCl | 6 | 72 | 95 |
| Basic (Et3N) | Triethylamine | 8 | 68 | 97 |
| Uncatalyzed | None | 24 | 65 | 90 |
Key Findings:
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Acidic conditions provide higher yields but require careful pH control to prevent ester hydrolysis.
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Triethylamine reduces side reactions but extends reaction time.
Challenges and Troubleshooting
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone group can be reduced to a hydrazine derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate involves its interaction with specific molecular targets. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(3-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring.
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate: Similar hydrazone structure but with a chloro substituent
Uniqueness
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activity, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
Synthesis and Structural Characterization
The compound can be synthesized through a reaction involving ethyl propanoate and 2-methyl-4-nitrophenyl hydrazine. The synthesis typically involves refluxing the reactants in an appropriate solvent, such as glacial acetic acid, followed by crystallization to obtain pure product suitable for analysis.
Structural Features
The structural characterization of this compound can be performed using techniques like X-ray crystallography and NMR spectroscopy. The compound features a hydrazone linkage, which is crucial for its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound exhibits moderate to high cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MDA-MB-231 | 7.8 |
| A549 | 15.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
This compound has also been tested for antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 32 |
| Bacillus subtilis | 20 |
The observed antimicrobial activity suggests that the compound could serve as a potential lead for developing new antibacterial agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cellular proliferation and survival.
- Interference with DNA Synthesis : The presence of nitro groups in its structure could facilitate interactions with DNA, disrupting replication processes.
Case Studies
In a notable study published in ACS Omega, researchers synthesized various hydrazone derivatives and evaluated their biological profiles. This compound was among the compounds tested for anticancer activity, showing promising results against multiple cancer cell lines with a focus on its mechanism involving apoptosis induction ( ).
Another research highlighted its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential application in treating infections where conventional antibiotics fail ( ).
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Solvent | DMF/THF | Enhances solubility |
| Reaction Time | 12–24 hrs | Maximizes conversion |
(Basic) What spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
Key techniques for structural confirmation and purity assessment include:
- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 414 [M+H]+) and detects impurities .
- HPLC : Retention time analysis (e.g., 0.96 minutes under SMD-TFA05 conditions) ensures batch consistency .
- Single-crystal X-ray diffraction : Resolves stereochemistry, as demonstrated for structurally related hydrazone derivatives (e.g., bond angles and torsion angles in the crystal lattice) .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydrazine NH protons at δ 8–10 ppm, aromatic protons at δ 6.5–8.0 ppm) .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Parameters | Structural Insights |
|---|---|---|
| LCMS | m/z 414 [M+H]+ | Molecular ion confirmation |
| X-ray | N–C–C–O torsion angles (~177.8°) | Spatial arrangement of substituents |
(Advanced) How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) enable:
- Reaction pathway prediction : Mapping energy profiles for hydrazone formation or nitro-group reduction .
- Electronic structure analysis : Identifying electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. For example, the nitro group’s electron-withdrawing effect can be quantified to predict regioselectivity in further reactions.
- Solvent effects modeling : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
- Transition state optimization : Identifying intermediates in tautomeric equilibria (e.g., keto-enol shifts in the hydrazone moiety) .
(Advanced) What strategies are recommended for resolving contradictions in biological activity data across different studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) require systematic validation:
- Dose-response recalibration : Use standardized assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin) to normalize results .
- Metabolic stability testing : Assess compound degradation in serum (e.g., via LCMS) to rule out false negatives from rapid hydrolysis .
- Structural analogs comparison : Compare activity trends with derivatives (e.g., replacing the nitro group with other electron-withdrawing groups) to isolate pharmacophore contributions .
- Orthogonal assays : Validate enzyme inhibition via both fluorescence-based and radiometric assays .
(Advanced) How can statistical experimental design improve the synthesis process?
Methodological Answer:
Statistical methods reduce trial-and-error approaches:
- Factorial design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design can optimize yield and purity .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., interaction effects between pH and temperature) .
- Taguchi methods : Robust parameter design minimizes variability in scaled-up reactions .
- Machine learning : Train models on historical reaction data to predict optimal conditions for new substrates .
Q. Table 3: Example of a 2³ Factorial Design
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 0°C | 25°C |
| Solvent Ratio (Hexane:EtOAc) | 7:3 | 3:7 |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
(Advanced) What are the challenges in analyzing tautomeric equilibria of the hydrazone moiety, and how can they be addressed?
Methodological Answer:
The hydrazone group exhibits keto-enol tautomerism, complicating structural analysis:
- Dynamic NMR : Low-temperature ¹H NMR (e.g., at 100 K) slows tautomeric interconversion, resolving distinct proton environments .
- X-ray crystallography : Captures dominant tautomeric forms in the solid state (e.g., enol form stabilized by intramolecular hydrogen bonding) .
- Theoretical calculations : DFT predicts relative stability of tautomers in solution (e.g., solvent polarity effects on equilibrium constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
